4-(3-iso-Propylphenyl)thiophenol
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Overview
Description
4-(3-iso-Propylphenyl)thiophenol is an aromatic thiol compound with the molecular formula C15H16S. It is characterized by the presence of a thiophenol group attached to a phenyl ring, which is further substituted with an iso-propyl group at the meta position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-iso-Propylphenyl)thiophenol can be achieved through several methods:
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Aryl Halide Coupling: : One common method involves the copper-catalyzed coupling of aryl iodides with sulfur powder in the presence of potassium carbonate (K2CO3) at 90°C in dimethylformamide (DMF) as the solvent. The resulting mixture is treated with sodium borohydride (NaBH4) or triphenylphosphine to yield the desired thiophenol .
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Grignard Reaction: : Another approach involves the reaction of aryl magnesium halides with elemental sulfur, followed by the decomposition of the resulting halothiolates with diluted acids or water .
Industrial Production Methods
Industrial production of this compound typically involves high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is suitable for large-scale synthesis and ensures high yields .
Chemical Reactions Analysis
Types of Reactions
4-(3-iso-Propylphenyl)thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-(3-iso-Propylphenyl)thiophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-iso-Propylphenyl)thiophenol involves its interaction with various molecular targets and pathways:
Thiols: The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Aromatic Ring: The aromatic ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
Thiophenol: The parent compound, thiophenol, lacks the iso-propyl substitution but shares similar reactivity.
4-Methylthiophenol: This compound has a methyl group instead of an iso-propyl group, resulting in different steric and electronic properties.
4-tert-Butylthiophenol: The tert-butyl group provides greater steric hindrance compared to the iso-propyl group.
Uniqueness
4-(3-iso-Propylphenyl)thiophenol is unique due to the presence of the iso-propyl group, which influences its reactivity and interactions with other molecules. This substitution can affect the compound’s solubility, boiling point, and overall chemical behavior .
Properties
IUPAC Name |
4-(3-propan-2-ylphenyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16S/c1-11(2)13-4-3-5-14(10-13)12-6-8-15(16)9-7-12/h3-11,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVYKUXEJAUYKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2=CC=C(C=C2)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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